molecular formula C9H11BrO B3051399 1-Bromo-2-methoxy-4,5-dimethylbenzene CAS No. 33500-88-8

1-Bromo-2-methoxy-4,5-dimethylbenzene

Cat. No. B3051399
CAS RN: 33500-88-8
M. Wt: 215.09 g/mol
InChI Key: NETNPXCTGLWDJK-UHFFFAOYSA-N
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Description

1-Bromo-2-methoxy-4,5-dimethylbenzene is a synthetic compound with the CAS Number: 33500-88-8 . It has a molecular weight of 215.09 and its IUPAC name is 1-bromo-2-methoxy-4,5-dimethylbenzene .


Molecular Structure Analysis

The InChI code for 1-Bromo-2-methoxy-4,5-dimethylbenzene is 1S/C9H11BrO/c1-6-4-8(10)9(11-3)5-7(6)2/h4-5H,1-3H3 . The molecular formula is C9H11BrO .


Physical And Chemical Properties Analysis

The compound is a solid at room temperature . Unfortunately, the search results do not provide information on its density, boiling point, or melting point .

Scientific Research Applications

  • Radical Bromination Studies 1-Bromo-2-methoxy-4,5-dimethylbenzene is used in radical bromination studies. For instance, X. Liu et al. (2001) investigated the radical bromination of 4-methoxy-1,2-dimethylbenzene, leading to the formation of 1-(Dibromomethyl)-4-methoxy-2-methylbenzene. This research highlighted the potential weak intermolecular charge-transfer interactions involving bromine and oxygen atoms in neighboring molecules (Liu et al., 2001).

  • Synthesis of Industrial Compounds The compound serves as a key intermediate in synthesizing various industrial and therapeutic agents. For example, Yi Zhang et al. (2022) described the synthesis of 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid, a crucial intermediate for manufacturing SGLT2 inhibitors, a class of diabetes therapy drugs. Their process demonstrated scalability and significant cost reduction (Zhang et al., 2022).

  • Liquid Crystal Research The compound is utilized in liquid crystal research. B. Bertini et al. (2003) explored the synthesis of enantiopure trioxadecalin derived liquid crystals, using reagents like 1-bromo-4-methoxybenzene. Their study revealed how the nature of the phenyl substituent significantly influences the mesogenic properties of these compounds (Bertini et al., 2003).

  • Electrochemical Applications A. Esteves et al. (2007) demonstrated the use of 1-bromo-2-methoxy-2-(prop-2'-ynyloxy)ethyl]benzene in electrochemical applications. Their work involved the electrogenerated nickel(I) tetramethylcyclam catalyzed reduction of this compound, leading to various high-yield tetrahydrofuran derivatives (Esteves et al., 2007).

  • Antioxidant and Anticancer Activities The bromophenol derivatives, including compounds like 2.,3-dibromo-1-(((2-bromo-4,5-dimethoxybenzyl)oxy)methyl)-4,5-dimethoxybenzene, have been studied for their potential antioxidant and anticancer activities. Hui Dong et al. (2022) synthesized and evaluated these derivatives, finding significant potential in combating oxidative damage and inducing apoptosis in cancer cells (Dong et al., 2022).

  • Regioselective Bromination and Conversion Studies R. Aitken et al. (2016) researched the regioselective bromination of 1,4-dimethoxy-2,3-dimethylbenzene, leading to various bromination products. This work is pivotal in understanding the chemical behavior of bromo-substituted compounds under different conditions (Aitken et al., 2016).

Safety And Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements include P261, P305, P351, and P338 .

properties

IUPAC Name

1-bromo-2-methoxy-4,5-dimethylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BrO/c1-6-4-8(10)9(11-3)5-7(6)2/h4-5H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NETNPXCTGLWDJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C)Br)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80504511
Record name 1-Bromo-2-methoxy-4,5-dimethylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80504511
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Bromo-2-methoxy-4,5-dimethylbenzene

CAS RN

33500-88-8
Record name 1-Bromo-2-methoxy-4,5-dimethylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80504511
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
RC Cambie, PI Higgs, KC Lee… - Australian Journal of …, 1991 - CSIRO Publishing
Methyl 13-(N,N- diethylcarbamoyl )-12-methoxypodocarpa-8,11,13-trien-19-oate (2), 13-(N,N- diethylcarbamoyl )-12,19-dimethoxypodocarpa-8,11,13-triene (8) and N,N-diethyl-2-…
Number of citations: 7 www.publish.csiro.au
R Hayashi - 2018 - repository.kulib.kyoto-u.ac.jp
The studies presented in this thesis have been carried out under the direction of Professor Jun-ichi Yoshida at the Department of Synthetic Chemistry and Biological Chemistry of Kyoto …
Number of citations: 4 repository.kulib.kyoto-u.ac.jp
FN Murigi - 2011 - search.proquest.com
Non-covalent interactions are of great importance in biology, chemistry, and material sciences. Although much information about different types of non-covalent interactions is available, …
Number of citations: 1 search.proquest.com
FN Murigi, GS Nichol, EA Mash - The Journal of Organic …, 2010 - ACS Publications
The conformationally constrained tyrosine analogues, (R)- and (S)-5-hydroxy-2-aminoindan-2-carboxylic acids, were prepared by chromatographic separation of diastereomeric …
Number of citations: 13 pubs.acs.org

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